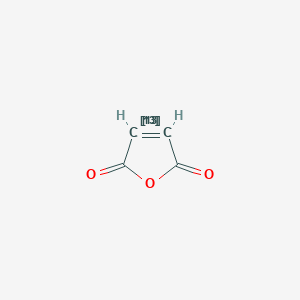

Maleic anhydride-2,3-13C2

Description

The exact mass of the compound (3,4-13C2)Furan-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-13C2)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH]C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584055 | |

| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41403-35-4 | |

| Record name | (3,4-~13~C_2_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic-2,3-13C2 anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isotopic Synthesis and Production Methodologies for Maleic Anhydride 2,3 13c2

Precursor Selection and Isotopic Enrichment Strategies

The foundation of synthesizing Maleic anhydride-2,3-13C2 lies in the careful selection of starting materials that are already enriched with the ¹³C isotope. This enrichment is key to achieving the desired labeling in the final product.

Utilization of 13C-Enriched Starting Materials (e.g., [2-13C]acetic acid)

A common and effective precursor for the synthesis of this compound is [2-¹³C]acetic acid. universiteitleiden.nl This commercially available starting material, with a high isotopic purity of 99 atom % ¹³C, provides a direct source of the labeled carbon atoms required for the synthesis. isotope.comsigmaaldrich.com The use of such a specifically labeled precursor is advantageous as it simplifies the synthetic pathway and ensures that the ¹³C isotopes are incorporated at the desired positions in the target molecule. universiteitleiden.nl In addition to acetic acid, other ¹³C-labeled precursors, such as glucose and xylose, have been utilized in isotopic labeling studies to trace metabolic pathways, demonstrating the versatility of isotopic labeling in chemical research. imreblank.chimreblank.ch

Optimization of Synthetic Routes for Dual Carbon-13 Labeling

Achieving dual carbon-13 labeling in maleic anhydride (B1165640) requires synthetic routes that facilitate the coupling of two ¹³C-enriched units. The strategy often involves creating a symmetrical intermediate where the two labeled carbons become equivalent. rsc.org This can be accomplished through various reaction sequences that are designed to control the regioselectivity of the labeling. For instance, a synthetic pathway might involve the conversion of [2-¹³C]acetic acid into a derivative that can then be dimerized or coupled with another labeled unit. universiteitleiden.nl The advantage of labeling both olefinic carbons is significant in analytical applications like NMR spectroscopy, as it allows for the use of techniques that can separate the signals of the labeled compound from the natural abundance background. universiteitleiden.nl

Laboratory-Scale Synthetic Procedures

The synthesis of this compound in a laboratory setting involves a series of carefully controlled reactions to build the molecule and ensure the correct placement of the isotopic labels.

Reaction Conditions and Yield Optimization

The efficiency of each synthetic step is highly dependent on the reaction conditions. For example, the grafting of maleic anhydride onto polymers, a related application, is influenced by factors such as reaction time, temperature, and the ratio of reactants. mdpi.comatlantis-press.com While specific conditions for the synthesis of this compound are proprietary to manufacturers, general principles of organic synthesis apply. Optimization would involve adjusting parameters to maximize the yield of each intermediate and the final product. For instance, in related syntheses, purification techniques like distillation are employed to improve the purity of the final maleic anhydride product. bcrec.id

Purity Assessment and Isotopic Characterization

After synthesis, it is imperative to verify the chemical purity and confirm the isotopic enrichment of the this compound.

The chemical purity of the final product is typically assessed using standard analytical techniques. Commercial suppliers report purities of at least 98%. isotope.com

Isotopic purity is a critical parameter, and for this compound, it is generally high, with commercial products having an atom percentage of 99% for ¹³C. sigmaaldrich.comsigmaaldrich.com This high level of enrichment is essential for its use in sensitive analytical methods.

The successful incorporation of the dual ¹³C labels is confirmed using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. universiteitleiden.nl Techniques such as ¹³C NMR and 2D-J-resolved spectroscopy can provide detailed information about the molecular structure and the precise location of the isotopic labels. universiteitleiden.nl The presence of adjacent ¹³C labels allows for the application of specific NMR techniques that can differentiate the labeled signals from the natural abundance background, providing unambiguous confirmation of the desired isotopic labeling. universiteitleiden.nl Mass spectrometry is another key technique, where a characteristic mass shift of M+2 is observed for the doubly labeled molecule compared to its unlabeled counterpart. sigmaaldrich.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Synonym | 2,5-Furandione-3,4-13C2 | sigmaaldrich.com |

| CAS Number | 41403-35-4 | sigmaaldrich.com |

| Molecular Formula | ¹³C₂C₂H₂O₃ | sigmaaldrich.com |

| Molecular Weight | 100.04 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 51-56 °C | sigmaaldrich.com |

| Boiling Point | 200 °C | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Chemical Purity | ≥98% | isotope.com |

| Mass Shift | M+2 | sigmaaldrich.com |

Analytical Techniques for Isotopic Purity Verification (e.g., 99 atom % ¹³C)

To ensure the final product meets the required isotopic purity, typically 99 atom % ¹³C, and has the correct chemical structure, several analytical techniques are employed. universiteitleiden.nlsigmaaldrich.cnsigmaaldrich.com The most prominent of these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). universiteitleiden.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a powerful, non-destructive technique for verifying the isotopic labeling in Maleic Anhydride-2,3-¹³C₂. universiteitleiden.nlnih.gov The presence of two adjacent ¹³C nuclei gives rise to characteristic spin-spin coupling, which is observable in the ¹³C NMR spectrum. universiteitleiden.nl This results in the splitting of the signals for the labeled carbons into doublets, providing direct evidence of the ¹³C-¹³C bond and the successful incorporation of the labels at the desired positions. universiteitleiden.nl The absence of significant signals corresponding to the unlabeled compound confirms the high isotopic enrichment.

For example, in studies involving the grafting of [2,3-¹³C₂]MA onto polymers, noise-decoupled ¹³C NMR and 1D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) are used. universiteitleiden.nlacs.orgacs.org The INADEQUATE experiment is particularly useful as it specifically detects signals from adjacent ¹³C nuclei, thus filtering out the natural abundance background and confirming the structure of the labeled graft. universiteitleiden.nl

Mass Spectrometry (MS):

Mass spectrometry is another essential tool for confirming the isotopic enrichment of Maleic Anhydride-2,3-¹³C₂. The introduction of two ¹³C atoms results in a molecular weight increase of two mass units compared to the unlabeled compound. sigmaaldrich.cnsigmaaldrich.com This is observed in the mass spectrum as a "mass shift" of M+2. sigmaaldrich.cnsigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to obtain a precise mass measurement, which can further confirm the elemental composition and the presence of the two ¹³C isotopes. rsc.org The relative intensities of the molecular ion peaks corresponding to the labeled (M+2), single-labeled (M+1), and unlabeled (M) species can be used to calculate the isotopic purity.

The combination of NMR and MS provides a comprehensive and reliable verification of the chemical identity and isotopic purity of Maleic Anhydride-2,3-¹³C₂, ensuring its suitability for its intended research applications. universiteitleiden.nl

| Property | Value | Source |

| Chemical Formula | ¹³C₂C₂H₂O₃ | sigmaaldrich.com |

| CAS Number | 41403-35-4 | sigmaaldrich.cnsigmaaldrich.com |

| Molecular Weight | 100.04 g/mol | sigmaaldrich.cnsigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.cnsigmaaldrich.com |

| Mass Shift | M+2 | sigmaaldrich.cnsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.cnsigmaaldrich.com |

| Melting Point | 51-56 °C (lit.) | sigmaaldrich.cnsigmaaldrich.com |

| Boiling Point | 200 °C (lit.) | sigmaaldrich.cnsigmaaldrich.com |

| InChI Key | FPYJFEHAWHCUMM-ZDOIIHCHSA-N | sigmaaldrich.cnsigmaaldrich.com |

| SMILES String | O=C1OC(=O)[13CH]=[13CH]1 | sigmaaldrich.cnsigmaaldrich.com |

Advanced Spectroscopic Characterization of Maleic Anhydride 2,3 13c2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of Maleic Anhydride-2,3-¹³C₂ and its reaction products. The presence of two adjacent ¹³C labels significantly enhances signal intensity and enables a suite of sophisticated experiments to probe molecular structure and connectivity. universiteitleiden.nlresearchgate.net

High-Resolution ¹³C NMR Spectroscopy of [2,3-¹³C₂]Maleic Anhydride (B1165640)

High-resolution ¹³C NMR spectroscopy of [2,3-¹³C₂]Maleic Anhydride provides foundational data for its characterization. The introduction of ¹³C isotopes at the 2 and 3 positions of the maleic anhydride ring results in distinct signals that are readily observable. universiteitleiden.nlelectronicsandbooks.com In studies involving the grafting of maleic anhydride onto polymers, the specific labeling allows for the clear identification of the grafted succinic anhydride moieties. universiteitleiden.nlresearchgate.net For instance, in maleic anhydride grafted polyethylene (B3416737), the carbonyl carbons of the succinic anhydride ring show a characteristic peak around 175 ppm in the solid-state ¹³C NMR spectrum. researchgate.net The chemical shifts for the methine and methylene (B1212753) carbons of the succinic anhydride ring attached to aliphatic chains are also well-defined, typically ranging from 41.2 to 47.9 ppm and 29.8 to 36.2 ppm, respectively. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Maleic Anhydride Derivatives

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Methine (CH) | 41.2 - 47.9 |

| Methylene (CH₂) | 29.8 - 36.2 |

| Olefinic (C=C) | ~130 |

| Note: Chemical shifts are approximate and can vary based on the specific chemical environment and solvent. |

Noise-Decoupled ¹³C NMR Applications in Structural Elucidation

Noise-decoupled ¹³C NMR is a standard technique that simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single sharp peak for each unique carbon atom. This method is instrumental in studying the reaction products of [2,3-¹³C₂]Maleic Anhydride, particularly when grafted onto polymers. universiteitleiden.nlresearchgate.netacs.org By suppressing the complex splitting patterns caused by ¹H-¹³C coupling, noise-decoupled spectra offer a clearer view of the carbon backbone and the attached functional groups. universiteitleiden.nl This technique has been successfully used to investigate the grafting of maleic anhydride onto various polyolefins, providing insights into the structure and sites of attachment. universiteitleiden.nlacs.org Although highly effective, in some cases of severe signal overlap with natural abundance carbon signals from the polymer backbone, this method may have limitations. universiteitleiden.nl

One-Dimensional (1D) INADEQUATE ¹³C NMR for Signal Enhancement

The one-dimensional (1D) Incredible Natural Abundance Double QUantum Transfer Experiment (INADEQUATE) is a powerful technique for observing ¹³C-¹³C correlations. The strategic labeling of maleic anhydride with two adjacent ¹³C atoms makes it particularly well-suited for 1D INADEQUATE experiments. universiteitleiden.nlresearchgate.net This method effectively suppresses the intense signals from the natural abundance ¹³C in the polymer backbone, allowing for the unambiguous observation of the signals from the grafted [2,3-¹³C₂]MA. universiteitleiden.nl The experiment is optimized for a specific ¹³C-¹³C coupling constant, which for adjacent labeled carbons in the succinic anhydride ring is typically around 34 Hz. universiteitleiden.nl This technique has been crucial in elucidating the structures of single succinic anhydride ring grafts and short maleic anhydride oligomers on polyethylene. universiteitleiden.nlacs.org

Multi-Dimensional NMR Techniques (e.g., 2D-J-resolved, ¹³C-¹H HSQC)

Two-dimensional (2D) NMR techniques provide even greater detail about the molecular structure. 2D J-resolved spectroscopy separates chemical shifts and coupling constants onto two different axes, simplifying the analysis of complex spectra. universiteitleiden.nl For instance, a 2D-J-resolved spectrum of isotactic polypropylene (B1209903) grafted with [2,3-¹³C₂]MA revealed that the signals from the methylene in the anhydride ring appear as two triplets, which is a combined effect of homonuclear ¹³C J-coupling and heteronuclear coupling with the attached protons. universiteitleiden.nl

The ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded carbon and proton atoms, providing a powerful tool for assigning signals and determining connectivity. This technique, along with others like DEPT-135 and ¹³C-¹H HMBC, has been instrumental in the detailed characterization of the reaction products of maleic anhydride. researchgate.netscience.gov

Homonuclear ¹³C J-Coupling and Heteronuclear Coupling Analysis

The analysis of J-coupling provides valuable information about the connectivity and stereochemistry of molecules. In [2,3-¹³C₂]Maleic Anhydride derivatives, the homonuclear ¹³C-¹³C J-coupling between the two labeled carbons is a key parameter. universiteitleiden.nl For example, in the 2D-J-resolved spectrum of iPP-g-[2,3-¹³C₂]MA, the observation of this coupling helped to confirm the structure of the graft. universiteitleiden.nl

Heteronuclear coupling between ¹³C and ¹H atoms is also a rich source of structural information. The magnitude of the coupling constant can indicate the number of protons attached to a carbon atom. The absence of a further splitting in the 2D-J-resolved spectrum of iPP-g-[2,3-¹³C₂]MA confirmed that no proton was attached to the double bond in a specific graft structure. universiteitleiden.nl

Application of Multiple Quantum Filtering Techniques for Labeled Signal Isolation

The incorporation of adjacent ¹³C labels in maleic anhydride allows for the use of multiple quantum filtering techniques. universiteitleiden.nl These advanced NMR methods are designed to selectively observe signals from coupled spin systems, such as the two adjacent ¹³C nuclei in [2,3-¹³C₂]Maleic Anhydride. By filtering out the signals from isolated, natural abundance ¹³C atoms, these techniques effectively isolate the signals of interest, greatly simplifying the spectrum and enhancing the sensitivity for the labeled sites. universiteitleiden.nl This approach is particularly advantageous for studying systems where the labeled compound is present in small amounts, such as in polymer grafting reactions. universiteitleiden.nl

Chemical Shift Assignment and Conformational Analysis of 13C-Labeled Species

The use of Maleic Anhydride-2,3-13C2 has been instrumental in the detailed structural analysis of its derivatives and copolymers through Nuclear Magnetic Resonance (NMR) spectroscopy. The specific 13C labeling provides enhanced signal intensity, facilitating the unambiguous assignment of chemical shifts and enabling a deeper understanding of the conformational arrangements of the maleic anhydride moiety within larger molecular structures. universiteitleiden.nl

In studies of maleic anhydride grafted onto various polymers like polyethylene (PE), polypropylene (PP), and ethene-propene copolymers (EPM), 13C NMR spectroscopy of the 13C-labeled anhydride has been crucial. universiteitleiden.nlacs.org For instance, in EPM grafted with this compound, distinct signals in the 13C NMR spectrum allow for the identification of the points of attachment and the structure of the graft. universiteitleiden.nl It has been shown that in alternating EPM, the maleic anhydride attaches exclusively to the methine carbons of the polymer backbone. universiteitleiden.nlacs.org

Furthermore, conformational analysis of copolymers involving 13C-labeled maleic anhydride has provided insights into the polymer's microstructure. For example, in certain alternating copolymers, the torsional angle of the H-13C-13C-H portion of the anhydride ring was determined to be 0°, indicating a cis configuration. researchgate.net However, upon hydrolysis of the anhydride ring, this angle changes significantly, suggesting a rotation of the polymer backbone. researchgate.net

The chemical shifts observed in the 13C NMR spectra are sensitive to the local chemical environment. In the case of maleic anhydride grafted onto polyethylene, the 13C chemical shifts help to distinguish between single succinic anhydride rings and short oligomers of maleic anhydride grafted onto the polymer chain. acs.org The presence of the adjacent 13C labels also allows for the use of advanced NMR techniques like 1D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) to further probe the connectivity of the carbon atoms. universiteitleiden.nl

Table 1: Illustrative 13C NMR Chemical Shift Data for Maleic Anhydride Derivatives

| Functional Group | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Carbonyl carbons in maleic anhydride | ~167 | researchgate.net |

| Olefinic carbons (-C=C-) in maleic anhydride | ~130 | researchgate.net |

| Methine carbons (-CH-) in grafted succinic anhydride | 43.0 - 45.3 | universiteitleiden.nl |

| Methylene carbons (-CH2-) in grafted succinic anhydride | 30.2 - 32.2 | universiteitleiden.nl |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy in Conjugation with 13C Labeling

Fourier Transform Infrared (FTIR) spectroscopy, when used in conjunction with 13C labeling, becomes a more powerful technique for studying the structure and bonding of this compound and its derivatives. The isotopic substitution of 12C with 13C leads to a predictable shift in the vibrational frequencies of the bonds involving these carbon atoms. This isotopic shift provides a definitive way to assign specific vibrational bands to the maleic anhydride moiety within a complex spectrum, especially in polymer systems. arxiv.org

The primary advantage of using this compound in FTIR studies is the ability to track the anhydride group during chemical reactions, such as grafting onto a polymer backbone. arxiv.org The characteristic absorption bands of the anhydride group, particularly the carbonyl stretching vibrations, will be shifted to lower wavenumbers due to the heavier mass of the 13C isotope. This shift helps to confirm the successful incorporation of the maleic anhydride into the final product and to distinguish its signals from other carbonyl-containing groups that may be present.

Analysis of Carbonyl Stretching Frequencies and Ring Vibrations

The analysis of carbonyl stretching frequencies in the FTIR spectra of maleic anhydride and its derivatives provides valuable information about the electronic environment and bonding of the carbonyl groups. In maleic anhydride, the two carbonyl groups are coupled, leading to symmetric and asymmetric stretching vibrations. arxiv.orgresearchgate.net

When this compound is used, the frequencies of these carbonyl stretching bands are lowered. For instance, in studies of maleic anhydride grafted onto polyethylene, the characteristic bands for the anhydride's symmetric and asymmetric C=O stretching are observed. arxiv.org The positions of these bands can also be influenced by the degree of grafting, with higher grafting levels potentially leading to stronger inductive interactions between adjacent grafts, causing a shift in the carbonyl frequencies. researchgate.netacs.org

Beyond the carbonyl stretches, other ring vibrations of the maleic anhydride are also sensitive to 13C labeling. These include the C-O-C stretching and ring deformation modes. The isotopic shifts in these vibrations, although typically smaller than those of the carbonyl stretches, can provide additional confirmation for the assignment of vibrational bands and a more complete picture of the vibrational dynamics of the anhydride ring. arxiv.org

Table 2: Typical FTIR Carbonyl Stretching Frequencies for Maleic Anhydride

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric C=O Stretch | 1865 - 1845 | arxiv.org |

| Symmetric C=O Stretch | 1790 - 1775 | arxiv.org |

Note: The exact wavenumbers can vary based on the physical state (solid, liquid, gas) and the chemical environment.

Mass Spectrometry (MS)

Utilization of this compound as an Internal Standard in Quantitative MS

This compound serves as an excellent internal standard for the quantitative analysis of maleic anhydride and its related compounds by mass spectrometry. An ideal internal standard should have chemical and physical properties very similar to the analyte but be distinguishable by its mass. Since this compound has the same chemical structure as unlabeled maleic anhydride, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. acs.orgtandfonline.comacs.orgpdx.eduresearchgate.net

The key difference is its molecular weight, which is two mass units higher than the natural abundance compound. This mass difference allows for its easy differentiation in the mass spectrum. By adding a known amount of this compound to a sample, the ratio of the signal intensity of the analyte to the internal standard can be used to accurately quantify the concentration of the unlabeled maleic anhydride, correcting for variations in sample preparation and instrument response. universiteitleiden.nl

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of Labeled Compounds

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, and the use of this compound provides significant advantages in the analysis of its derivatives. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure.

When a derivative containing the this compound moiety is analyzed by MS/MS, the fragments containing the labeled carbons will have a mass shift of two units. This allows for the precise identification of the fragments that originate from the maleic anhydride part of the molecule. This information is invaluable for determining the structure of reaction products, such as identifying the attachment points of the maleic anhydride group in a larger molecule or confirming the integrity of the anhydride ring after a chemical transformation. universiteitleiden.nl The analysis of these fragmentation patterns helps to build a detailed picture of the molecular architecture of the labeled compound.

Isotope-Based Metabolomics Approaches for Pathway Flux Determination

Isotope-based metabolomics is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, known as metabolic flux. mdpi.comeurisotop.com The core principle of this approach is the use of stable, non-radioactive isotope-labeled compounds as tracers within a biological system. creative-proteomics.comalliedacademies.org By introducing a metabolite enriched with a heavy isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can track the journey of the labeled atoms through a network of biochemical reactions. mdpi.combohrium.com This methodology provides a dynamic view of metabolism that cannot be achieved by simply measuring static metabolite concentrations, which can be misleading as accumulation can result from either increased production or decreased consumption. eurisotop.comchromservis.eu

Maleic anhydride-2,3-¹³C₂, a derivative of maleic anhydride labeled with ¹³C at the second and third carbon positions, serves as a specialized tracer for such studies. When introduced to a biological system, it can be metabolized and its ¹³C atoms incorporated into various downstream products. By analyzing the distribution pattern of these ¹³C labels in the resulting metabolites, scientists can deduce the specific pathways involved and quantify their relative activity. universiteitleiden.nl This is particularly valuable for investigating pathways where maleic acid or related dicarboxylic acids are intermediates.

The analytical workflow for a tracer experiment using Maleic anhydride-2,3-¹³C₂ involves several key steps:

Introduction of the Tracer : The labeled compound is introduced into the biological system, which can range from cell cultures to whole organisms. nih.gov

Metabolic Incorporation : The organism's metabolic machinery processes the Maleic anhydride-2,3-¹³C₂, transferring its labeled carbon atoms to other metabolites.

Sample Analysis : After a set period, metabolites are extracted and analyzed using advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.comnih.gov

Flux Calculation : The measured isotope labeling patterns are used in computational models to calculate the flux, or rate, through specific metabolic pathways. sci-hub.se

Research Findings and Applications

A significant application of using labeled anhydrides is in the study of secondary metabolite biosynthesis in fungi. For instance, research into the biosynthesis of Phomoidride B, a complex fungal metabolite, utilized a labeled C₁₆ maleic anhydride to investigate a key decarboxylative homodimerization step. tamu.edu Feeding experiments with the labeled anhydride resulted in its incorporation into the final Phomoidride B product. Analysis by ²H NMR and mass spectrometry confirmed the specific positions of the labels, providing strong evidence for the proposed biosynthetic pathway. tamu.edu While this study used a deuterium-labeled precursor, the principle is identical for a ¹³C-labeled one like Maleic anhydride-2,3-¹³C₂. The specific placement of the ¹³C labels at the C2 and C3 positions is crucial, as it allows for the precise tracking of the carbon backbone through reactions like dimerization or rearrangement. universiteitleiden.nl

The choice of analytical technique is critical for interpreting the results of isotope labeling experiments. Both NMR and MS provide unique and complementary information.

| Analytical Technique | Information Provided | Advantages & Considerations |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules, allowing for the determination of mass isotopomer distributions (i.e., how many labeled atoms are in a molecule). | Highly sensitive and can analyze complex mixtures. Provides information on overall label incorporation but can have difficulty distinguishing positional isomers. bohrium.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the ¹³C nuclei directly, providing detailed information about the specific position of the labels within a molecule's carbon skeleton. | Unrivaled for determining positional isotopomers (e.g., distinguishing between a label at C1 vs. C2). Less sensitive than MS but provides crucial structural detail. The INADEQUATE 1D NMR technique can be used with adjacent ¹³C labels, like in Maleic anhydride-2,3-¹³C₂, to suppress background signals and clearly identify the labeled structures. universiteitleiden.nlnih.gov |

This table provides a summary of the primary analytical methods used in ¹³C-based metabolic flux analysis.

Elucidation of Reaction Mechanisms Via 13c Labeling Studies

Free-Radical Grafting Polymerization onto Macromolecular Substrates

Free-radical grafting is a widely employed method for the chemical modification of polymers, particularly for introducing polar functionalities onto non-polar polyolefin backbones. avmachado-lab.org This process enhances properties like adhesion, compatibility with other polymers and fillers, and printability. arxiv.org The reaction is typically initiated by a free-radical generator, such as an organic peroxide, at elevated temperatures in the melt or in solution. universiteitleiden.nlavmachado-lab.org The use of Maleic anhydride-2,3-¹³C₂ has provided detailed insights into the structure of the resulting graft copolymers. acs.org

Studies utilizing [2,3-¹³C₂]MA have revealed that the structure and attachment sites of the maleic anhydride (B1165640) grafts are highly dependent on the composition of the polyolefin substrate. universiteitleiden.nlacs.org Reactions have been investigated on high-density polyethylene (B3416737) (HDPE), low-density polyethylene (LDPE), isotactic polypropylene (B1209903) (iPP), and various ethene-propene (EP) copolymers. acs.org

In polyethylene (HDPE and LDPE), the grafting of [2,3-¹³C₂]MA results in the formation of single succinic anhydride rings attached to the polymer backbone. However, a significant finding from ¹³C NMR studies is the presence of short oligomeric grafts of maleic anhydride as well. acs.orgacs.orgresearchgate.net

For isotactic polypropylene (iPP) and ethene-propene copolymers, the grafts consist exclusively of single succinic anhydride rings. universiteitleiden.nlacs.org In these polymers, which contain tertiary carbons, a competing reaction of β-scission (chain breaking) occurs. This can lead to the formation of structures where a succinic anhydride ring is attached to the chain terminus via a double bond. acs.orgresearchgate.net

The specific site of attachment on the polymer backbone also varies with the copolymer composition. In random ethene-propene copolymers (EPM), maleic anhydride attaches to both methylene (B1212753) (-CH₂-) and methine (-CH-) carbons. acs.orgresearchgate.net In contrast, for alternating EPM, the attachment occurs exclusively at the methine carbons. This indicates that methylene sequences of a certain length (CH₂)m with m > 3 are necessary for grafting to occur at those sites. universiteitleiden.nlacs.org

| Polymer Substrate | Graft Structure | Attachment Sites | Key Findings |

| Polyethylene (HDPE, LDPE) | Single succinic anhydride rings and short oligomers. acs.org | Backbone methylene carbons. acs.org | Oligomerization of MA is a notable feature. acs.orgacs.org |

| Isotactic Polypropylene (iPP) | Single succinic anhydride rings. acs.org | Backbone methine carbons; chain-end via double bond after scission. universiteitleiden.nlacs.org | Chain scission is a significant side reaction. acs.orgresearchgate.net |

| Random Ethene-Propene Copolymer (EPM) | Single succinic anhydride rings. researchgate.net | Methylene and methine carbons. acs.orgresearchgate.net | Grafting occurs at multiple site types. acs.org |

| Alternating Ethene-Propene Copolymer (EPM) | Single succinic anhydride rings. universiteitleiden.nl | Exclusively at methine carbons. universiteitleiden.nlacs.org | Methylene sequences (m>3) required for methylene grafting. acs.org |

The generally accepted mechanism for the free-radical grafting of maleic anhydride onto polyolefins proceeds through a series of steps initiated by the thermal decomposition of a peroxide. universiteitleiden.nlmdpi.com The use of [2,3-¹³C₂]MA has been crucial in confirming the resulting structures and supporting this mechanistic framework.

The process begins with the thermal decomposition of the initiator (e.g., a peroxide) to form primary radicals (I•). universiteitleiden.nlmdpi.com These highly reactive radicals then abstract a hydrogen atom from the polyolefin backbone (P-H), creating a macroradical (P•). universiteitleiden.nl The stability of the macroradical depends on its location; tertiary radicals (on methine groups in polypropylene) are more stable than secondary radicals (on methylene groups in polyethylene). avmachado-lab.org

Reaction Scheme:

Initiator Decomposition: Peroxide → 2 I•

Hydrogen Abstraction: P-H + I• → P• + I-H

This initiation step is fundamental to creating the active sites on the polymer chain where grafting can occur. universiteitleiden.nl

Once the macroradical (P•) is formed, it attacks the carbon-carbon double bond of the maleic anhydride monomer. universiteitleiden.nl Due to maleic anhydride's poor tendency to homopolymerize, the addition of a single monomer unit is the predominant reaction, especially in polypropylene and ethene-propene copolymers, leading to a succinic anhydride graft. acs.orgkpi.ua The resulting radical is a grafting radical, which is then stabilized, typically through a chain transfer reaction where it abstracts a hydrogen from another polymer chain, thus propagating the grafting process. acs.org

Reaction Scheme:

Monomer Addition: P• + MA → P-MA•

Chain Transfer: P-MA• + P-H → P-MA-H + P•

In the case of polyethylene, the P-MA• radical can add another MA monomer before termination, leading to the observed short oligomeric grafts. acs.orgacs.org

Peroxide Initiators: Organic peroxides, such as dicumyl peroxide (DCP), di-tert-butyl peroxide, and benzoyl peroxide (BPO), are commonly used to initiate the grafting reaction at temperatures where they decompose at a suitable rate. universiteitleiden.nlresearchgate.netmdpi.comkpi.ua The choice of peroxide is critical as its decomposition kinetics and the reactivity of the resulting radicals influence the grafting efficiency and the extent of side reactions like chain scission, particularly in polypropylene. researchgate.netmdpi.com For instance, studies have compared initiators like DCP and 1,3-bis(tert-butylperoxyisopropyl)benzene (B35471) (DIBP), finding that DIBP can yield similar grafting levels with less degradation of the polypropylene chain. researchgate.net

Alkylborane-Oxygen Systems: An alternative to peroxide initiators is the use of alkylborane-oxygen systems (e.g., trialkylborane/O₂). mdpi.comacs.org These systems can generate radicals at lower temperatures, even at room temperature. mdpi.comresearchgate.net This method offers a pathway to synthesize maleic anhydride-grafted polypropylene with controlled molecular structures and potentially higher molecular weight, as the lower temperatures can mitigate the severe chain scission that occurs with peroxide initiation at high temperatures. acs.orgresearchgate.net The mechanism involves the autoxidation of the alkylborane by oxygen to produce boron-centered radicals that initiate the polymerization. mdpi.comresearchgate.net

The precise determination of where the maleic anhydride grafts attach to the polyolefin chain and the regioselectivity of the reaction is a primary achievement of studies using Maleic anhydride-2,3-¹³C₂. acs.orgresearchgate.net By analyzing the ¹³C NMR spectra of the grafted polymers, researchers can assign specific resonance signals to the ¹³C-labeled carbons in the succinic anhydride ring and the adjacent polymer backbone carbons. universiteitleiden.nlacs.org

The chemical shifts observed in the ¹³C NMR spectra provide direct evidence of the local chemical environment of the graft. For example, distinct signals are observed for grafts attached to secondary carbons in polyethylene versus tertiary carbons in polypropylene. acs.org Furthermore, the analysis of EPM copolymers with varying compositions demonstrated the regioselective preference for grafting onto methine carbons in propylene-rich sequences. universiteitleiden.nlacs.org As mentioned, in alternating EPM, MA attaches solely to polymer methines, while in random EPM, it attaches to both methylene and methine carbons, highlighting the influence of the local polymer microstructure on reactivity. acs.orgresearchgate.net These detailed structural elucidations are critical for understanding structure-property relationships in these functionalized materials. universiteitleiden.nl

| Research Finding | Technique | Polymer System | Result | Reference |

| Graft Structure Identification | ¹³C NMR with [2,3-¹³C₂]MA | PE, iPP, EPM | PE grafts include single units and oligomers; iPP and EPM grafts are single units. | universiteitleiden.nlacs.org |

| Attachment Site Determination | ¹³C NMR with [2,3-¹³C₂]MA | Alternating EPM | Grafting occurs exclusively at methine carbons. | acs.org |

| Attachment Site Determination | ¹³C NMR with [2,3-¹³C₂]MA | Random EPM | Grafting occurs at both methylene and methine carbons. | acs.orgresearchgate.net |

| Chain Scission Product | ¹³C NMR with [2,3-¹³C₂]MA | iPP | Identification of anhydride rings attached to the chain terminus via a double bond. | universiteitleiden.nlacs.org |

Determination of Grafting Sites and Regioselectivity

Attachment to Methylene and Methine Carbons

Studies utilizing Maleic anhydride-2,3-¹³C₂ have revealed that the sites of attachment are highly dependent on the composition of the (co)polymer being modified. universiteitleiden.nl

In the case of random ethene-propene (EPM) copolymers, the labeled maleic anhydride attaches to both methylene (-CH₂-) and methine (-CH-) carbons present in the polymer backbone. universiteitleiden.nlacs.orgacs.org However, in alternating EPM copolymers, the attachment occurs exclusively at the polymer methine carbons. universiteitleiden.nlacs.orgacs.org This specificity suggests that for maleic anhydride to attach to backbone methylene carbons, the presence of polymethylene sequences, specifically (CH₂)m with m > 3, is a prerequisite. universiteitleiden.nlacs.orgacs.org

For high-density polyethylene (HDPE) and low-density polyethylene (LDPE), which are rich in methylene groups, grafting occurs on these secondary carbons. arxiv.org In polymers containing tertiary hydrogens, such as isotactic polypropylene (iPP) and alternating EPM, the grafting predominantly happens at these more reactive tertiary carbon sites. acs.org

Influence of (Co)polymer Composition on Grafting Sites

The composition of the copolymer substrate plays a decisive role in determining where the Maleic anhydride-2,3-¹³C₂ grafts. universiteitleiden.nlacs.org As established, the availability and type of abstractable hydrogen atoms (from methylene vs. methine groups) direct the grafting process.

In random EPM copolymers, which contain both ethylene (B1197577) and propylene (B89431) units, a combination of grafting mechanisms is observed, mirroring those seen in pure polyethylene (PE) and alternating EPM. universiteitleiden.nl The grafting occurs at both methylene and methine carbons. universiteitleiden.nl

Conversely, in alternating EPM, where ethylene and propylene units are arranged in a regular, alternating sequence, the grafting is highly selective. The absence of signals in the ¹³C NMR spectrum that would correspond to a succinic anhydride ring attached to a methylene group demonstrates that maleic anhydride attaches predominantly to the tertiary carbon atoms of the alternating EPM backbone. universiteitleiden.nl This indicates that the methine hydrogens are significantly more susceptible to radical abstraction in this polymer structure. universiteitleiden.nl

For isotactic polypropylene (iPP) and copolymers with a high propylene content, the abundance of tertiary hydrogens leads to grafting primarily at the methine carbons. acs.org In contrast, for HDPE and LDPE, which lack tertiary hydrogens, the grafting is directed to the methylene carbons. arxiv.org

Structural Characterization of Grafted Units

The use of Maleic anhydride-2,3-¹³C₂ in conjunction with advanced NMR techniques has been crucial for the detailed structural characterization of the grafted units on polymer chains. universiteitleiden.nlarxiv.org This approach has allowed for the unambiguous identification of different grafted structures, including single succinic anhydride rings and short oligomeric chains. universiteitleiden.nlarxiv.org

Formation of Succinic Anhydride Rings (Single Units)

A predominant structure identified in the grafting of maleic anhydride onto polyolefins is the single succinic anhydride ring. universiteitleiden.nlarxiv.org This structure is formed when a single molecule of maleic anhydride adds to a macroradical on the polymer backbone. rsc.org

In copolymers such as ethene-propene copolymers (EPM) and isotactic polypropylene (iPP), the grafts are primarily in the form of these single succinic anhydride rings. universiteitleiden.nlacs.org Specifically, in alternating EPM, maleic anhydride attaches as single rings, as the formation of oligomeric structures would produce additional signals in the ¹³C NMR spectrum which are not observed. universiteitleiden.nl This suggests that the transfer of a hydrogen atom from a methine carbon is a faster process than the oligomerization of maleic anhydride. universiteitleiden.nl

Identification of Short Maleic Anhydride Oligomers (Oligo-MA, Oligo-SA)

While single succinic anhydride units are common, studies with Maleic anhydride-2,3-¹³C₂ have also confirmed the presence of short oligomeric grafts. universiteitleiden.nlarxiv.org These oligomers consist of a few repeating maleic anhydride units. In high-density polyethylene (HDPE) and low-density polyethylene (LDPE), both single succinic anhydride rings and short oligomers are present. universiteitleiden.nlacs.orgarxiv.org

Further detailed analysis has distinguished between two types of succinic anhydride (SA) oligomeric grafts:

Oligo-SA : These are oligomeric grafts terminated with a saturated succinic anhydride ring. researchgate.netacs.org

Oligo-MA : These are oligomeric grafts that have a terminal unsaturated maleic anhydride ring. researchgate.netacs.org

Research has shown that in maleic anhydride-grafted polyethylene, there are fewer oligo-MA grafts compared to the more abundant oligo-SA grafts. researchgate.netacs.orgresearchgate.net The average chain length of these oligomers is estimated to be around one to two units when the grafting is performed in a solution of maleic anhydride with 10 wt% polyethylene. arxiv.org The presence of these oligomeric structures is a key finding enabled by the sensitivity of ¹³C-labeling studies. universiteitleiden.nlarxiv.org

Mechanisms of Oligomer Termination Processes (Disproportionation, Hydrogen Abstraction)

The formation of the different types of oligomeric grafts (oligo-MA and oligo-SA) can be explained by two distinct termination mechanisms for the growing grafting radical. acs.org These processes are:

Disproportionation : This involves a reaction between a grafting radical and another radical, such as a macroradical on a secondary carbon of the polyethylene chain or another grafting radical. acs.org This process can lead to the formation of a terminal unsaturated maleic anhydride ring, resulting in an oligo-MA structure. researchgate.netacs.org

Hydrogen Abstraction : In this mechanism, the grafting radical abstracts a hydrogen atom from a secondary carbon on the polyethylene chain. acs.org This terminates the oligomer with a saturated succinic anhydride ring, forming an oligo-SA structure. researchgate.netacs.org

Comparison of Grafting Methodologies (Melt vs. Solution Process)

The grafting of Maleic anhydride-2,3-¹³C₂ onto polyolefins has been investigated using two primary methodologies: the melt process and the solution process. universiteitleiden.nl

Melt Process : This involves mixing the molten polymer with maleic anhydride and a radical initiator in an extruder at elevated temperatures. universiteitleiden.nl

Solution Process : In this method, the polymer is dissolved in a suitable solvent at high temperatures, followed by the addition of maleic anhydride and an initiator. universiteitleiden.nl

A key finding from comparative studies is that the fundamental structure and the attachment sites of the maleic anhydride grafts are largely independent of the functionalization method used. universiteitleiden.nlacs.org The ¹³C NMR spectra of materials grafted in the melt are very similar to those grafted in solution. universiteitleiden.nl For example, in both melt- and solution-grafted polyethylene, significant amounts of dimeric or oligomeric grafts are observed. universiteitleiden.nl

The main difference between the two methods lies in the efficiency of the grafting reaction. The solution process generally results in a higher level of grafted Maleic anhydride-2,3-¹³C₂. universiteitleiden.nl This can be attributed to the larger ratio of maleic anhydride to polyolefin and the longer reaction times typically employed in the solution process. universiteitleiden.nl For instance, it has been estimated that about 4 wt % of the labeled maleic anhydride grafted onto HDPE in solution, compared to about 1 wt % in the melt-grafting experiment. universiteitleiden.nl

| Grafting Parameter | Melt Process | Solution Process |

| Graft Structure | Similar to solution process; single units and oligomers observed. universiteitleiden.nl | Similar to melt process; single units and oligomers observed. universiteitleiden.nl |

| Attachment Sites | Largely the same as in the solution process. universiteitleiden.nl | Largely the same as in the melt process. universiteitleiden.nl |

| Grafting Level | Generally lower. universiteitleiden.nl | Generally higher due to larger MA ratio and longer reaction times. universiteitleiden.nl |

| Example: HDPE Grafting | ~1 wt % grafted [¹³C₂]MA. universiteitleiden.nl | ~4 wt % grafted [¹³C₂]MA. universiteitleiden.nl |

| Example: alt-EPM Grafting | ~0.3 wt % grafted [¹³C₂]MA. universiteitleiden.nl | ~3 wt % grafted [¹³C₂]MA. universiteitleiden.nl |

Investigation of Side Reactions (e.g., Chain Scission, Cross-linking)

In the realm of polymer modification, particularly the grafting of maleic anhydride onto polyolefins, the use of Maleic anhydride-2,3-¹³C₂ has been instrumental in understanding the nature and extent of side reactions. These reactions, such as chain scission and cross-linking, occur concurrently with the desired grafting and significantly influence the final properties of the modified polymer.

Studies involving the radically initiated grafting of Maleic anhydride-2,3-¹³C₂ onto polyethylene (PE), polypropylene (PP), and ethene-propene (E-P) copolymers have revealed that the polymer's composition dictates the prevalence of these side reactions. universiteitleiden.nlarxiv.org For instance, in polypropylene and copolymers with a high propylene content, chain scission is a notable side reaction. universiteitleiden.nlacs.org This process can lead to the formation of an anhydride ring attached to the polymer chain's terminus through a double bond. universiteitleiden.nlacs.org

Conversely, while cross-linking has been proposed as a possible side reaction, studies utilizing ¹³C-labeled maleic anhydride have found no evidence of it acting as a cross-linking agent between two polymer chains in the form of a single anhydride ring. universiteitleiden.nl The use of ¹³C NMR spectroscopy on the reaction products of Maleic anhydride-2,3-¹³C₂ with these polymers allows for the precise identification of the graft structures and their points of attachment, confirming whether the anhydride has been incorporated as a single unit, an oligomer, or has induced chain scission. universiteitleiden.nlarxiv.orgresearchgate.net

The concentration of the initiator, such as benzoyl peroxide (BPO), also plays a critical role. High concentrations of BPO can lead to an increase in side-chain reactions, including both chain scission and cross-linking. nih.gov Torque rheometry studies have shown that an increase in maleic anhydride or BPO concentration can lead to a decrease in viscosity, indicative of chain scission. nih.gov

Table 1: Investigated Side Reactions with Maleic anhydride-2,3-¹³C₂

| Investigated Reaction | Polymer System | Key Findings |

|---|---|---|

| Chain Scission | Polypropylene (PP), Ethene-Propene (E-P) Copolymers | Occurs in polymers with high propylene content, leading to terminal anhydride rings. universiteitleiden.nlacs.org |

Diels-Alder Cycloaddition Reactions

Maleic anhydride is a classic dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. atamanchemicals.compearson.com The use of Maleic anhydride-2,3-¹³C₂ in these reactions provides a clear spectroscopic marker to follow the cycloaddition process and analyze the resulting products.

Mechanistic Studies with Conjugated Dienes (e.g., Cyclopentadiene)

The reaction between maleic anhydride and cyclopentadiene (B3395910) is a well-studied example of a Diels-Alder reaction. alfa-chemistry.commsu.eduiitk.ac.in Cyclopentadiene, being locked in an s-cis conformation, is a highly reactive diene. libretexts.orglibretexts.org The reaction proceeds readily to form endo-norbornene-5,6-cis-dicarboxylic anhydride. alfa-chemistry.com The use of Maleic anhydride-2,3-¹³C₂ would allow for straightforward NMR analysis of the adduct, confirming the connectivity and the fate of the labeled carbons within the bicyclic product. A plausible side reaction in this system is the dimerization of cyclopentadiene itself, which also occurs via a Diels-Alder mechanism. masterorganicchemistry.comsocratic.org

Stereochemical Outcomes and Stereoselectivity

The Diels-Alder reaction is known for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.orgopenstax.org In the reaction of maleic anhydride with a cyclic diene like cyclopentadiene, the major product is the endo isomer, even though it is sterically more hindered than the exo isomer. libretexts.orgmasterorganicchemistry.com This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state. socratic.orgmasterorganicchemistry.com The use of Maleic anhydride-2,3-¹³C₂ would not directly alter the stereochemical outcome but would be invaluable in spectroscopic studies to precisely determine the ratio of endo to exo products under different reaction conditions. masterorganicchemistry.com For instance, while the kinetically controlled product at lower temperatures is the endo adduct, at higher temperatures, the thermodynamically more stable exo product may be favored. masterorganicchemistry.com

Table 2: Diels-Alder Reaction of Maleic anhydride-2,3-¹³C₂ with Cyclopentadiene

| Feature | Description |

|---|---|

| Reactants | Maleic anhydride-2,3-¹³C₂ (dienophile), Cyclopentadiene (diene) |

| Primary Product | endo-Norbornene-5,6-cis-dicarboxylic anhydride (with ¹³C labels in the anhydride ring) |

| Stereoselectivity | Predominantly endo product due to secondary orbital interactions. libretexts.orgmasterorganicchemistry.com |

| Potential Side Reaction | Dimerization of cyclopentadiene. masterorganicchemistry.comsocratic.org |

Other Addition and Copolymerization Reactions

Beyond cycloadditions, Maleic anhydride-2,3-¹³C₂ is a valuable monomer for studying various other addition and polymerization reactions, offering insights into their kinetics and mechanisms.

Studies on Homopolymerization and Copolymerization Kinetics

The homopolymerization of maleic anhydride is generally difficult to initiate but can be achieved under specific conditions, for example, using certain initiators like mixed maleic-acyl peroxides. google.com The resulting poly(maleic anhydride) can have a range of molecular weights. google.com In copolymerization, maleic anhydride readily reacts with a variety of other monomers. arxiv.orglew.ro For instance, the kinetics of copolymerization of maleic anhydride with monomers like acrylonitrile (B1666552) have been studied to understand the influence of reaction conditions on copolymer composition and molar mass. lew.ro The use of Maleic anhydride-2,3-¹³C₂ in such kinetic studies would enable a more precise determination of the incorporation rate of the maleic anhydride units into the polymer chain via techniques like NMR spectroscopy.

Conjugated Addition and Acylation Reactions

Maleic anhydride can undergo conjugated addition reactions. For example, it can react with thiol compounds in a Michael addition, leading to succinated products. mdpi.com The use of an organic solvent can mitigate the rapid hydrolysis of maleic anhydride in aqueous environments, leading to higher yields. mdpi.com

Acylation reactions are also a feature of maleic anhydride's chemistry. For instance, it can react with permaleic acid to form a mixed maleic-acyl peroxide, which can then act as an initiator for polymerization. google.com While direct acylation reactions using Maleic anhydride-2,3-¹³C₂ as the acylating agent are less common in the provided context, its labeled structure would be beneficial in tracking the acyl group transfer in mechanistic investigations.

Applications in Biomolecular and Metabolic Research

Metabolomic Profiling and Pathway Elucidation

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. Using stable isotope tracers provides a dynamic view of metabolism that cannot be achieved by simply measuring metabolite concentrations. eurisotop.comotsuka.co.jp When metabolomics is combined with stable isotopic tracers, it allows for the assessment of both metabolite levels and pathway activities, offering a much richer understanding of metabolic processes. eurisotop.com

Metabolic flux analysis is a key application of stable isotope labeling, providing a dynamic map of how metabolites are processed through biochemical routes. eurisotop.comotsuka.co.jp By introducing a ¹³C-labeled compound into a biological system, researchers can follow the label as it is incorporated into downstream metabolites. This technique helps to distinguish the amount of a metabolite pool associated with a specific pathway. eurisotop.com

For instance, in the study of fungal secondary metabolites, precursors labeled in a manner analogous to Maleic anhydride-2,3-13C2 are used to trace their incorporation into complex molecules. A key example is the use of [2,3-¹³C₂]-succinate to investigate the biosynthesis of glauconic acid in Penicillium purpurogenum. nih.gov The analysis confirmed that the succinate (B1194679) molecule was incorporated intact into the C₃-chain of the glauconic acid precursor, demonstrating how the flux from the citric acid cycle contributes to this specific biosynthetic pathway. nih.gov This ability to track the flow of carbon atoms is fundamental to understanding the dynamics of metabolic networks.

Incorporation studies, both within living organisms (in vivo) and in controlled laboratory settings (in vitro), are fundamental to confirming biosynthetic hypotheses. researchgate.netrsc.org The use of ¹³C-labeled precursors is invaluable in these experiments. bris.ac.uk Early in vivo studies provided the first direct evidence for the incorporation of maleic anhydride-based monomers into the structure of nonadride metabolites like glauconic acid. nih.gov

In one such study, feeding a ¹⁴C-labeled monomer analogue to cultures of P. purpurogenum resulted in a significant 51.5% incorporation of the radiolabel into the final glauconic acid product. nih.gov More recent studies utilize stable isotopes like ¹³C for easier detection by NMR spectroscopy. For example, feeding [1,2-¹³C₂]-acetate to cultures of Scytalidium album and analyzing the ¹³C-NMR data of the resulting scytalidin and deoxyscytalidin metabolites confirmed their polyketide and oxaloacetate origins. nih.gov These studies provide definitive evidence of the precursor-product relationships within a metabolic pathway.

Isotopic labeling is a powerful tool for both identifying and quantifying metabolites, particularly when using mass spectrometry (MS). scripps.edunih.gov The presence of a ¹³C label creates a distinct isotopic pattern in the mass spectrum, which helps to differentiate true biological signals from background noise and artifacts. nih.govnih.gov This method allows for the confident determination of the number of carbon atoms in a molecule, significantly narrowing down the possibilities for its molecular formula. nih.gov

While direct quantification using this compound is specific to its metabolic products, the general principle is widely applied. In quantitative metabolomics, heavy atom-labeled versions of metabolites are often used as internal standards to overcome the matrix-dependent response of mass spectrometers, allowing for absolute quantification. nih.gov Though limited by the commercial availability of specific labeled standards, an alternative is to generate fully labeled metabolite extracts from a cellular system grown on a ¹³C-labeled carbon source to serve as a reference. nih.gov

The following table summarizes the application of isotopic labeling in identifying precursor incorporation in maleidride biosynthesis.

| Labeled Precursor Fed | Producing Organism | Metabolite Analyzed | Key Finding |

| [2,3-¹³C₂]-succinate | P. purpurogenum | Glauconic acid | Confirmed intact incorporation of the succinate unit into the monomer's C₃-chain. nih.gov |

| [1,2-¹³C₂]-acetate | S. album | Scytalidin, Deoxyscytalidin | ¹³C-NMR data was consistent with the polyketide and oxaloacetate origin of the metabolites. nih.gov |

| ¹³C-labeled precursors | Unidentified fungus ATCC 74256 | Phomoidrides A and B | Elucidated the origin of the carbon backbone from fatty acid and citric acid cycle intermediates. nih.gov |

Isotopic tracers are instrumental in discovering and characterizing novel biochemical transformations, including bond fragmentations and rearrangements. bris.ac.uk When a precursor with adjacent ¹³C-¹³C labels is incorporated into a product, the bond can be tracked. If the bond remains intact, ¹³C-¹³C spin coupling is observable in the NMR spectrum. bris.ac.uk If the bond is cleaved or undergoes rearrangement during the biosynthesis, this coupling is lost, providing clear evidence of the transformation. bris.ac.uk

This approach has been pivotal in understanding the complex biosynthesis of maleidrides. For example, isotopic labeling studies were essential in confirming the proposed dimerization of two monomer units to form the core structure of nonadrides. nih.govnih.gov The specific patterns of label incorporation from precursors into the final complex structures allow researchers to deduce the sequence of enzymatic reactions and identify unexpected molecular rearrangements, such as the ring contraction that forms the octadride core of zopfiellin from a nonadride precursor. bris.ac.uk

Biosynthetic Pathway Investigation

The biosynthesis of maleidrides—a class of fungal polyketide natural products—has been a subject of scientific curiosity for decades. bris.ac.ukrsc.orgresearchgate.net These compounds are characterized by one or more maleic anhydride (B1165640) moieties attached to a central carbocyclic ring. researchgate.netrsc.org Isotopic labeling studies have been fundamental in unraveling the intricate steps of their formation. nih.gov

The central hypothesis in maleidride biosynthesis is the dimerization of two monomer units to form the characteristic nine-, eight-, or seven-membered carbocyclic core. nih.govnih.gov This hypothesis, first proposed in the 1960s, has been substantiated by numerous isotopic labeling studies. nih.gov

Feeding experiments with labeled precursors have confirmed that the monomer units themselves are derived from intermediates of primary metabolism, such as the citric acid cycle and fatty acid biosynthesis. nih.gov The subsequent dimerization can occur in different "modes," such as head-to-head or head-to-tail, which accounts for the structural diversity observed in the maleidride family. nih.govbris.ac.uk The position of the isotopic labels in the final dimeric product provides direct evidence for the specific mode of coupling. These in vivo and in vitro investigations continue to provide critical insights into the enzymatic machinery responsible for catalyzing these complex dimerization and tailoring reactions. researchgate.netrsc.org

Precursor Incorporation and Labeling Pattern Analysis in Natural Products

Isotopically labeled compounds are crucial for elucidating the biosynthetic pathways of natural products. By introducing a ¹³C-labeled precursor into a biological system, researchers can track the incorporation of the labeled atoms into the final natural product. The analysis of the resulting labeling pattern, typically by using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, provides insights into how the molecule is assembled.

This compound, and related labeled C4 dicarboxylic compounds like [2,3-¹³C₂]-succinate, serve as precursors in feeding studies to understand the biosynthesis of complex fungal metabolites. For instance, in studies of maleidrides, a group of fungal polyketides containing a maleic anhydride moiety, labeled precursors help to confirm the origin of the carbon backbone.

A key experimental approach involves:

Feeding: A culture of the producing organism (e.g., a fungus) is supplied with the ¹³C-labeled precursor.

Isolation: After a period of growth, the natural product of interest is isolated and purified.

Analysis: The isolated compound is analyzed, most commonly with ¹³C-NMR, to determine the positions and extent of ¹³C incorporation.

For example, feeding studies with [2,3-¹³C₂]-succinate were conducted with P. purpurogenum to investigate the biosynthesis of glauconic acid. The analysis confirmed that the intact succinate molecule was incorporated into the C3-chain of the glauconic acid precursor. This demonstrates how the C4 unit is integrated during the formation of the more complex molecule. Similarly, the use of [1,2-¹³C₂]-acetate in studies of nonadrides like scytalidin helped to confirm the polyketide and oxaloacetate origins of these natural products. The specific labeling from this compound allows for the application of advanced NMR techniques, such as multiple quantum filtering, to isolate the signals from the labeled carbons, enhancing sensitivity and simplifying complex spectra. universiteitleiden.nl

Table 1: Example of Isotopic Labeling Study in Natural Product Biosynthesis

| Labeled Precursor | Producing Organism | Natural Product Studied | Key Finding from Labeling Pattern |

|---|---|---|---|

| [2,3-13C2]-succinate | P. purpurogenum | Glauconic acid | Confirmed the intact incorporation of the succinate C4 unit into the final product's C3-chain. |

| [1,2-13C2]-acetate | S. album | Scytalidin | Labeling pattern was consistent with the assembly from polyketide and oxaloacetate precursors. |

Interaction Studies with Biological Systems

Investigation of Maleic Anhydride Derivatives in Biological Contexts

Maleic anhydride and its derivatives are reactive molecules that can interact with various biological components, a property that has been explored in several research contexts. The anhydride ring is susceptible to nucleophilic attack, particularly from amino and hydroxyl groups present in biomolecules. mdpi.com This reactivity allows for the formation of derivatives with diverse biological properties.

Derivatives of maleic anhydride, specifically maleimides, form the structural core of numerous natural products and exhibit significant chemical reactivity. nih.gov Research has focused on synthesizing novel maleic anhydride derivatives and evaluating their properties and potential applications. For example, copolymers based on maleic anhydride are investigated for biomedical uses due to their biocompatibility and the ability to conjugate with drugs or other bioactive molecules. mdpi.comresearchgate.net These materials have been explored for applications such as tough hydrogels for wound healing and tissue engineering, where they can support cell adhesion and proliferation. nih.gov The investigation of these derivatives in biological systems helps to understand their stability, reactivity, and suitability for various biomedical applications.

Conjugation with Biomolecules and Proteins for Research Applications

The reactivity of maleic anhydride makes it a useful reagent for the chemical modification of biomolecules, particularly proteins and peptides. researchgate.net It reacts readily with nucleophilic groups on amino acid side chains, such as the ε-amino group of lysine (B10760008) and the thiol group of cysteine. nih.govmdpi.com

This conjugation chemistry is applied in several research areas:

Protein Modification: Maleic anhydride can be used for the reversible blocking of amino groups in proteins. nih.govnih.gov This "maleylation" process alters the protein's charge and can lead to its disaggregation or changes in its susceptibility to enzymatic cleavage, which is useful in protein structure and function studies. nih.govnih.gov

Synthesis of Succinated Compounds: A significant application is in the synthesis of succinated thiol compounds. mdpi.com Succination is a post-translational modification of cysteine residues, and its study is important for understanding protein function and dysfunction. Using maleic anhydride provides a rapid and efficient method to synthesize S-(2-succino)cysteine-containing peptides and proteins for research, surpassing conventional methods that are often slower or require harsh conditions. mdpi.com The reaction is highly efficient for thiol groups under neutral pH conditions. mdpi.com

Biomaterial and Drug Delivery Systems: Copolymers of maleic anhydride are conjugated with amino acids, peptides, or drugs to create new biomaterials or drug delivery systems. researchgate.netbiomedres.us The anhydride ring allows for straightforward reactions to link the polymer to the desired biomolecule. researchgate.net

Table 2: Succination Efficiency of Thiol Compounds Using Maleic Anhydride

| Thiol Compound | Reaction Time | Reaction Temperature | Outcome |

|---|---|---|---|

| Cysteine Derivatives | Minutes | 25 °C | Efficient synthesis of succinated amino acids without requiring acid hydrolysis. mdpi.com |

| Cysteine-containing Peptides | Minutes | 25 °C | Rapid succination, though protection of N-terminal amino groups may be needed to prevent side reactions. mdpi.com |

| Reduced Bovine Serum Albumin (Protein) | Minutes | 25 °C | Successful succination of cysteine residues in a model protein. mdpi.com |

Role in Materials Science and Polymer Engineering Research

Functionalization of Polymeric Materials

The introduction of functional groups, such as those provided by maleic anhydride (B1165640), onto non-polar polymer backbones is a key strategy for enhancing their performance and expanding their applications. arxiv.org Grafting maleic anhydride can improve properties like adhesion and compatibility with other materials. universiteitleiden.nlarxiv.org The use of Maleic anhydride-2,3-13C2 has been instrumental in elucidating the precise chemical structures formed during these functionalization reactions. nih.govuniversiteitleiden.nlarxiv.org

Development of Compatibilizing Agents for Polymer Blends

In the field of polymer blends, which often involve immiscible components, compatibilizing agents are essential for creating stable and synergistic materials. These agents, typically graft copolymers, are located at the interface between the different polymer phases, reducing interfacial tension and improving adhesion. Maleic anhydride-grafted polyolefins are widely used as compatibilizers, for instance, in blends of polyolefins with polar polymers like polyamides. nih.govuniversiteitleiden.nl

Research utilizing this compound has provided significant insights into the structure of these compatibilizers. nih.govuniversiteitleiden.nl By employing 13C NMR spectroscopy, researchers can precisely determine the attachment sites and the structure of the maleic anhydride grafts on the polyolefin backbone. nih.govuniversiteitleiden.nl Studies have shown that in ethene-propene copolymers, maleic anhydride can attach to both methylene (B1212753) and methine carbons. nih.govacs.org Furthermore, the nature of the graft can vary, with some systems showing single succinic anhydride rings, while others, like in high-density polyethylene (B3416737) (HDPE), may contain short oligomers of maleic anhydride. nih.govacs.org This level of structural detail, made possible by the isotopic labeling, is critical for understanding how the compatibilizer will perform and for optimizing the blending process. nih.gov

Table 1: Grafting of this compound onto Various Polyolefins

| Polymer Substrate | Grafting Method | Resulting Graft Structure | Analytical Technique | Reference |

|---|---|---|---|---|

| Polyethene (PE) | Melt and Solution | Single succinic anhydride rings and short oligomers | 13C NMR Spectroscopy | nih.gov |

| Isotactic Polypropene (iPP) | Melt and Solution | Single succinic anhydride rings | 13C NMR Spectroscopy | nih.gov |

| Ethene-Propene Copolymers (EPM) | Melt and Solution | Attachment to methylene and methine carbons | 13C NMR Spectroscopy | nih.govacs.org |

Enhancement of Adhesion to Polar Materials (e.g., Polyamide, Metals, Glass)

The functionalization of polyolefins with maleic anhydride significantly improves their adhesion to polar materials such as polyamides, metals, and glass fibers. nih.govuniversiteitleiden.nlarxiv.org This enhanced adhesion is attributed to the ability of the anhydride groups to form covalent bonds or strong polar interactions with the surfaces of these materials. The use of this compound allows for a detailed investigation of the chemical linkages at the interface. For example, in blends of maleated polyolefins and polyamide-6, the improved impact properties are a result of the in-situ formation of a polyamide-polyolefin graft copolymer during melt blending. nih.govuniversiteitleiden.nl 13C NMR studies with the labeled compound can confirm the formation of these interfacial copolymers, providing direct evidence of the compatibilization mechanism. nih.gov

Modification of Wood for Improved Material Properties

Wood modification with chemical reagents is a strategy to enhance its dimensional stability, durability, and resistance to environmental degradation. mdpi.comncsu.edu Maleic anhydride is an effective agent for wood modification as its anhydride functionality can form ester bonds with the hydroxyl groups of cellulose (B213188) and lignin (B12514952) in the wood cell wall. mdpi.comncsu.edu This process can reduce the water uptake of the wood, thereby improving its properties. mdpi.com

While direct studies specifically using this compound for wood modification are not prevalent, the principles of using isotopic labeling for mechanistic studies are highly relevant. Research on wood modification with maleic anhydride and sodium hypophosphite has employed solid-state 13C NMR to study the chemical changes in the wood components. ntnu.no The use of labeled maleic anhydride in such studies would allow for a more precise tracking of the esterification reaction and the distribution of the maleate (B1232345) groups within the wood structure. This information is crucial for optimizing the treatment process to achieve desired material properties. ntnu.no For instance, such studies could definitively identify the preferential reaction sites within the complex wood polymer matrix.

Synthesis of High-Performance Engineering Materials

Maleic anhydride is a versatile monomer used in the synthesis of a variety of high-performance materials, including resins and copolymers for demanding applications. arxiv.org The bifunctional nature of maleic anhydride, with its double bond and anhydride group, allows it to participate in different types of polymerization reactions. google.com

Use in Condensation Polymerization for Polyester (B1180765) Resins

Maleic anhydride is a key component in the production of unsaturated polyester resins. nih.govalfa-chemistry.com These resins are synthesized through the condensation polymerization of diols and dicarboxylic acids or their anhydrides. The incorporation of maleic anhydride introduces carbon-carbon double bonds into the polyester backbone, which can later be cross-linked, typically with a vinyl monomer like styrene, to form a rigid thermoset material. These materials find widespread use in applications such as boats, automotive parts, and building materials. nih.gov While the primary role of this compound in this context would be for research purposes, it could be used to study the kinetics of the condensation reaction and to characterize the microstructure of the resulting unsaturated polyester chains using 13C NMR.

Copolymerization with Alkenes for Construction Industry Materials

Maleic anhydride readily copolymerizes with a variety of alkenes (olefins) to produce a range of copolymers with useful properties for the construction industry. google.comchembk.com These copolymerizations are often initiated by free radicals. The resulting copolymers can be used as additives, coatings, and binders. For example, copolymers of maleic anhydride and longer-chain alpha-olefins are used in applications requiring good thermal stability and mechanical properties. chembk.com A patented process describes the suspension polymerization of maleic anhydride and C6-C10 alkenes to create copolymers suitable for surface coatings on wood. google.com

The use of this compound in this area of research would be invaluable for understanding the copolymerization mechanism. 13C NMR analysis of copolymers synthesized with the labeled monomer can provide detailed information about the monomer sequence distribution (e.g., alternating, random, or blocky), which is a critical factor determining the final properties of the material. acs.org

Table 2: Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | ¹³C₂C₂H₂O₃ |

| Maleic anhydride | C₄H₂O₃ |

| Polyethylene | (C₂H₄)n |

| High-density polyethylene (HDPE) | (C₂H₄)n |

| Isotactic Polypropene (iPP) | (C₃H₆)n |

| Ethene-Propene Copolymers (EPM) | (C₂H₄)x(C₃H₆)y |

| Polyamide-6 | (C₆H₁₁NO)n |